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Compound of Interest
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Cat. No.: B8105907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an

"antedrug" for the treatment of asthma and allergic rhinitis.[1][2][3][4] The core principle of its

design is to elicit a therapeutic effect locally in the lungs while minimizing systemic exposure

and associated side effects.[1] This is achieved through rapid metabolism into a significantly

less active metabolite upon entering systemic circulation. This technical guide provides an in-

depth analysis of the antedrug properties and metabolism of AZD8848, compiling available

data from preclinical and clinical studies.

Core Antedrug and Pharmacological Properties
AZD8848 is an 8-oxoadenine acid methyl ester that acts as a TLR7 agonist. Its mechanism of

action involves the induction of type I interferons, which can inhibit the T-helper type 2 (Th2)

inflammatory responses characteristic of asthma. The antedrug strategy is critical to its design,

aiming to confine its pharmacological activity to the site of administration—the lungs.

Quantitative In Vitro Activity
The potency and selectivity of AZD8848 and its primary metabolite, AZ12432045, have been

characterized in various in vitro cellular assays. The following table summarizes the key

quantitative data.
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Parameter AZD8848
AZ12432045 (Acid
Metabolite)

Target/Assay

EC50 4 nM >1000-fold less active
IFNα induction from

human PBMCs

IC50 0.2–1.0 nM >1000-fold less active

IL-5 inhibition

(polyclonal or antigen

stimulation)

TLR8 Activity
No activity up to 10

µM
Not specified Human TLR8

Plasma Half-life <0.3 minutes Not applicable
Human and Rat

Plasma

Metabolism and Pharmacokinetics
The defining characteristic of AZD8848 as an antedrug is its rapid systemic inactivation. This

metabolically labile ester is quickly hydrolyzed by butyrylcholinesterase in the plasma to its

carboxylic acid metabolite, AZ12432045, which is substantially less potent.

Preclinical Pharmacokinetics in Rats
Following intratracheal administration in Brown Norway rats, AZD8848 is rapidly cleared from

the lungs, with less than 10% of the dose remaining after 7 minutes. The highest detected

plasma concentration of the parent drug was 2 nM at 5 minutes post-dose, underscoring its

short in vivo half-life of approximately 0.2 minutes in rat blood. The presence of the acid

metabolite in the blood confirmed the rapid, plasma esterase-mediated metabolism.

Clinical Pharmacokinetics in Humans
Clinical studies in healthy volunteers involving inhalation of AZD8848 demonstrated the

success of the antedrug design. Direct measurement of AZD8848 in plasma was only possible

in a few samples within 10 minutes of dosing, with a maximal detected level below 0.1 nmol/L,

a concentration that is 1000-fold below the in vitro EC50 for human TLR7 stimulation. In

contrast, the less active acid metabolite peaked in plasma approximately 15 minutes after the

last dose and then rapidly declined to undetectable levels.
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Parameter Value Species Study Details

Plasma Half-life <0.3 minutes Human
In vitro plasma

incubation

Plasma Half-life ~0.2 minutes Rat

In vivo, following

intratracheal

administration

Peak Plasma

Concentration

(Parent)

<0.1 nmol/L Human
Following single

inhaled dose

Peak Plasma

Concentration

(Metabolite)

Peaked at 15 min

post-dose
Human

Following 8 weekly

intranasal doses

Lung Residence Time
<10% remaining at 7

min
Rat

Following intratracheal

administration

Signaling Pathway and Experimental Workflows
The therapeutic and adverse effects of AZD8848 are intrinsically linked to its activation of the

TLR7 signaling pathway and the subsequent physiological responses.
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Caption: AZD8848 mechanism of action and metabolic fate.

The diagram above illustrates the intended localized action of AZD8848 in the lung and its

rapid systemic inactivation. While the parent drug's systemic action is limited, locally produced

mediators like Type I interferons can spill over into the circulation, leading to systemic effects.
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Caption: Generalized workflow for AZD8848 clinical trials.

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections outline the key experimental protocols employed in the evaluation of

AZD8848.

In Vitro Cellular Potency Assays
Objective: To determine the in vitro potency of AZD8848 and its metabolite.

IFNα Induction Assay:

Human peripheral blood mononuclear cells (PBMCs) were incubated with a range of

concentrations of AZD8848 or its metabolite.

Supernatants were collected after 24 hours.

IFNα concentration was determined by ELISA.

The EC50 value, the concentration giving 50% of the maximal effect, was calculated.

IL-5 Inhibition Assay:

PBMCs were stimulated with phytohaemagglutinin (PHA) for 2 days or with the allergen

Der p 1 for 7 days in the presence of varying concentrations of the test compound.

The level of IL-5 inhibition was compared to the stimulus alone.

The IC50 value, the molar concentration causing 50% inhibition, was determined.

TLR Selectivity Assay:

Human embryonic kidney (HEK) cells engineered to express specific human TLRs (e.g.,

TLR7, TLR8) and an NF-κB-driven secretory alkaline phosphatase reporter gene were

used.

Cells were incubated with the compound.

Activity was calculated from the release of the reporter enzyme.
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Animal Model Pharmacokinetics and Efficacy
Objective: To assess the in vivo pharmacokinetics and efficacy of AZD8848 in a relevant

animal model of allergy.

Model: Ovalbumin (OVA)-sensitized and challenged Brown Norway rats.

Pharmacokinetics Protocol:

AZD8848 (0.3 mg/kg) was administered intratracheally.

Blood samples were collected at various time points. To prevent ex vivo degradation,

samples were stabilized with the esterase inhibitor sodium fluoride (NaF).

Plasma concentrations of AZD8848 and its acid metabolite were determined using mass

spectrometry.

Efficacy Protocol:

Sensitized rats were challenged with OVA.

AZD8848 was delivered to the lungs 24 hours before and 24 hours after the OVA

challenge.

Bronchoalveolar lavage (BAL) was performed to measure eosinophilia and IL-13 levels.

Human Clinical Trials
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

inhaled/intranasal AZD8848 in humans.

Study Designs: Double-blind, placebo-controlled, randomized, single ascending dose (SAD)

and multiple ascending dose (MAD) studies were conducted in healthy volunteers and

patients with mild asthma (e.g., NCT01560234, NCT01818869, NCT00999466).

Dosing Protocol:

Inhalation: Single or multiple doses (e.g., up to 30 µg) delivered via a nebulizer.
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Intranasal: Once-weekly doses (e.g., 60 µg) for a specified duration (e.g., 8 weeks).

Pharmacokinetic Sampling:

Plasma samples were collected at predefined time points post-dosing.

Due to rapid hydrolysis, samples for measuring the parent compound required immediate

stabilization. For routine analysis, the concentration of the acid metabolite was measured

as a surrogate for systemic exposure.

Pharmacodynamic Assessments:

Sputum Induction: Sputum was induced using standard methodology to measure local

biomarkers like CXCL10.

Blood Biomarkers: Plasma levels of cytokines and chemokines (e.g., CXCL10) were

measured.

Allergen Challenge: In patient studies, an inhaled allergen challenge was performed, and

outcomes such as the late asthmatic response (LAR), measured by the fall in Forced

Expiratory Volume in 1 second (FEV1), were assessed.

Safety Monitoring: Assessment of adverse events, including influenza-like symptoms, vital

signs, and body temperature.

Conclusion
AZD8848 exemplifies the antedrug concept, demonstrating potent, localized TLR7 agonism

with minimal systemic exposure of the active parent compound. Its rapid hydrolysis to a

significantly less active metabolite is a key feature of its design. While this approach

successfully limits the direct systemic activity of AZD8848, clinical findings indicate that locally

induced mediators, such as type I interferons, can spill over into the systemic circulation,

potentially causing dose-limiting influenza-like symptoms. This highlights a critical challenge for

the development of inhaled immunomodulatory antedrugs: managing the systemic

consequences of a localized pharmacological effect. Further research and development in this

area will need to carefully balance local efficacy with the potential for systemic spillover of

inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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